molecular formula C8H11N5S B13532378 5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine

5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine

Cat. No.: B13532378
M. Wt: 209.27 g/mol
InChI Key: XCZJSXBXTBZWEI-UHFFFAOYSA-N
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Description

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine is a complex organic compound that features a triazole ring and a thiazole ring

Properties

Molecular Formula

C8H11N5S

Molecular Weight

209.27 g/mol

IUPAC Name

5-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H11N5S/c1-4-6(14-8(9)10-4)7-12-11-5(2)13(7)3/h1-3H3,(H2,9,10)

InChI Key

XCZJSXBXTBZWEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=NN=C(N2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of benzotriazol-1-ol, N-(3-dimethylaminopropyl)-N-ethylcarbodiimide, and triethylamine . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as reverse-phase chromatography and high-performance liquid chromatography (HPLC) are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine is unique due to its specific combination of triazole and thiazole rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Biological Activity

5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring fused with a thiazole moiety, which is known to contribute to its biological properties. The molecular formula is C8H10N4SC_8H_{10}N_4S, and its structure can be represented as follows:

  • Molecular Structure :
    • Triazole Ring : Contributes to antifungal and antibacterial properties.
    • Thiazole Group : Enhances interaction with biological targets.

The biological activity of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
  • Antimicrobial Activity : Studies indicate that it exhibits significant antibacterial and antifungal properties.
  • Cellular Interaction : It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Antimicrobial Activity

A series of studies have demonstrated the antimicrobial efficacy of this compound against various bacterial and fungal strains. The following table summarizes the minimum inhibitory concentrations (MIC) against selected pathogens:

PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans8
Aspergillus niger64

These results indicate that the compound possesses notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

  • Study on Antifungal Activity :
    A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Candida species. The results showed that it inhibited biofilm formation and reduced fungal viability significantly at concentrations as low as 8 µg/mL .
  • Antibacterial Efficacy :
    Research conducted by Abdel-Rahman et al. demonstrated that derivatives of this compound exhibited superior antibacterial activity compared to traditional antibiotics, suggesting a potential role in treating resistant infections .

Therapeutic Applications

Given its diverse biological activities, 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine has potential applications in:

  • Antimicrobial Therapy : As a treatment option for bacterial and fungal infections.
  • Cancer Treatment : Due to its ability to induce apoptosis in cancer cells by disrupting cellular pathways.

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